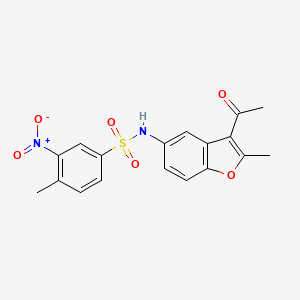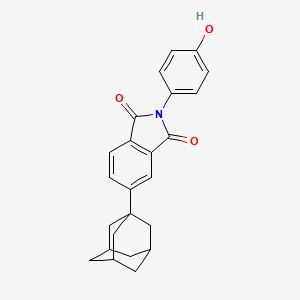![molecular formula C20H19N3O4S B4058051 2-[(4-nitrobenzyl)thio]-3-(tetrahydro-2-furanylmethyl)-4(3H)-quinazolinone](/img/structure/B4058051.png)
2-[(4-nitrobenzyl)thio]-3-(tetrahydro-2-furanylmethyl)-4(3H)-quinazolinone
Vue d'ensemble
Description
Quinazolinones are a class of organic compounds with a bicyclic structure, consisting of two fused six-membered rings, a benzene ring, and a nitrogen-containing pyrimidine ring . They have been the subject of considerable interest due to their diverse range of biological properties .
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the cyclization of anthranilic acid derivatives . For example, anthranilic acid derivatives can be coupled with the appropriate acid chloride to generate substituted anthranilates, which can then undergo cyclization by treatment with acetic anhydride .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, including electrophilic substitution, oxidation, reduction, and reactions with metal ions . The reactivity of the 2-methyl group and the 3-amino group in quinazolinones has also been discussed .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Novel Synthesis Methods : Researchers have developed novel synthesis methods for thioxo-quinazolinone derivatives, showcasing the versatility of these compounds in organic synthesis. For example, a four-step synthesis process starting from isatoic anhydride has been reported, which doesn't require expensive catalysts or reagents, making the process accessible and efficient (Shafii et al., 2014). Similarly, metal-free annulation methods have been established for the synthesis of quinazolinones, demonstrating tolerance to a wide array of functional groups and yielding quinazolinethiones under certain conditions (Ly et al., 2021).
Cytotoxicity and Antimicrobial Activity : The cytotoxicity of various thioxo-quinazolino[3,4-a]quinazolinones has been evaluated, highlighting their potential in medicinal chemistry research, especially against specific cancer cell lines (Mohammadhosseini et al., 2017). Furthermore, antimycobacterial agents within the quinazolinone family have been activated by specific enzymes, indicating their role in tackling infectious diseases (Jian et al., 2020).
Solid-Phase Synthesis : The development of traceless approaches for the solid-phase synthesis of 2-arylamino-substituted quinazolinones represents a significant advancement in the preparation of diverse chemical libraries for drug discovery (Yu et al., 2002).
Applications in Drug Development
Antimalarial and Antibacterial Effects : Some derivatives of quinazolinones have shown notable antimalarial and antibacterial effects, illustrating their potential as therapeutic agents. Research into folate antagonists within the quinazolinone class has contributed to understanding their biological activity and potential drug development (Elslager et al., 1978).
Catalysis in Water : The use of heterogeneous gold-catalyzed strategies for the selective synthesis of quinazolinones in water highlights the environmental benefits and efficiency of these processes, with implications for sustainable chemistry practices (Tang et al., 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-3-(oxolan-2-ylmethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-19-17-5-1-2-6-18(17)21-20(22(19)12-16-4-3-11-27-16)28-13-14-7-9-15(10-8-14)23(25)26/h1-2,5-10,16H,3-4,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXVSLFIJPIWPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(2-sec-butylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B4057976.png)
![4-[4-(5-bromo-2-isopropoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B4057981.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-4-chloro-3-nitrobenzamide](/img/structure/B4057985.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B4057988.png)

![ethyl 4-({[1-(4-nitrobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4058011.png)
![2-(1-nitro-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B4058017.png)

![N-[(1R)-1-(4-methoxyphenyl)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4058035.png)

![methyl 11-(2,4-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4058059.png)
![2-[(1-{4-[(difluoromethyl)thio]phenyl}-2,5-dioxo-3-pyrrolidinyl)thio]nicotinic acid](/img/structure/B4058066.png)
![diethyl 4-hydroxy-4-methyl-2-[4-(methylthio)phenyl]-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B4058082.png)
